molecular formula C11H10F3NO2 B14792363 (2S,3S)-1-Benzyl-3-(trifluoromethyl)aziridine-2-carboxylic acid

(2S,3S)-1-Benzyl-3-(trifluoromethyl)aziridine-2-carboxylic acid

Cat. No.: B14792363
M. Wt: 245.20 g/mol
InChI Key: SIXZSDVTRRTIMV-UHFFFAOYSA-N
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Description

(2R,3R)-1-Benzyl-3-(trifluoromethyl)aziridine-2-carboxylic acid is a unique organic compound characterized by its aziridine ring, benzyl group, and trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-Benzyl-3-(trifluoromethyl)aziridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with a trifluoromethyl-substituted epoxide in the presence of a base, leading to the formation of the aziridine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-Benzyl-3-(trifluoromethyl)aziridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce amines.

Scientific Research Applications

(2R,3R)-1-Benzyl-3-(trifluoromethyl)aziridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (2R,3R)-1-Benzyl-3-(trifluoromethyl)aziridine-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-1-Benzyl-3-methylaziridine-2-carboxylic acid: Similar structure but lacks the trifluoromethyl group.

    (2R,3R)-1-Benzyl-3-(chloromethyl)aziridine-2-carboxylic acid: Contains a chloromethyl group instead of a trifluoromethyl group.

    (2R,3R)-1-Benzyl-3-(difluoromethyl)aziridine-2-carboxylic acid: Contains a difluoromethyl group instead of a trifluoromethyl group.

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

1-benzyl-3-(trifluoromethyl)aziridine-2-carboxylic acid

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)9-8(10(16)17)15(9)6-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,16,17)

InChI Key

SIXZSDVTRRTIMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(C2C(F)(F)F)C(=O)O

Origin of Product

United States

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